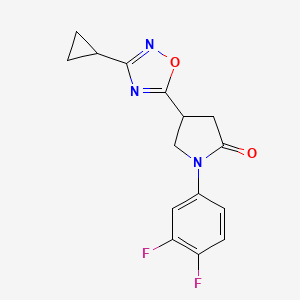

N-(2-苯基丙烯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-Phenylallyl)acrylamide” is a chemical compound . It is a valuable intermediate for organic synthesis and is used in many industrial areas like polymer synthesis, fine chemicals, and pharmaceutics .

Synthesis Analysis

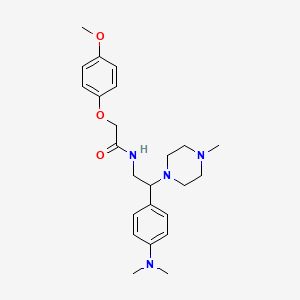

The synthesis of “N-(2-Phenylallyl)acrylamide” has been studied in various papers . Two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction, have been presented. One starts from 3-chloropropanoyl chloride and the other starts from acrylic acid .Molecular Structure Analysis

The molecular structure of “N-(2-Phenylallyl)acrylamide” has been analyzed in several studies . The molecular formula is C12H13NO .Chemical Reactions Analysis

The chemical reactions involving “N-(2-Phenylallyl)acrylamide” have been studied . For example, acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Phenylallyl)acrylamide” have been analyzed . Acrylates are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .科学研究应用

聚合和材料性质

受控聚合:N-异丙基丙烯酰胺是 N-(2-苯烯丙基)丙烯酰胺的相关化合物,已广泛用于受控聚合工艺的研究。室温下 N-异丙基丙烯酰胺的 RAFT 聚合证明了选择合适的链转移剂和引发剂对于实现受控聚合的重要性 (Convertine 等,2004)。

生物工程应用:聚(N-异丙基丙烯酰胺) (pNIPAM) 是另一种相关化合物,在生物工程中发现重要的用途,用于无损释放生物细胞和蛋白质。它被用于各种应用中,例如细胞片工程、组织移植和生物粘附研究 (Cooperstein & Canavan,2010)。

缓蚀

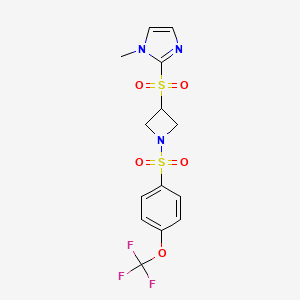

- 铜缓蚀:研究表明,丙烯酰胺衍生物是有效的铜缓蚀剂。在硝酸溶液中对丙烯酰胺衍生物的研究揭示了它们作为混合型缓蚀剂的潜力,突出了它们在工业应用中的重要性 (Abu-Rayyan 等,2022)。

微凝胶和纳米技术

- 微凝胶应用:基于丙烯酰胺的微凝胶,特别是那些结合聚(N-异丙基丙烯酰胺-共-丙烯酰胺)的微凝胶,由于其响应行为和化学稳定性而受到关注。这些微凝胶有望用于纳米技术、药物输送、传感和催化 (Begum 等,2019)。

溶解度和聚合

- 溶解度研究:丙烯酰胺衍生物在各种溶剂中的溶解度对于工业应用至关重要,特别是在聚合反应中。N-[(4-溴-3,5-二氟)苯基]丙烯酰胺(一种新型单体)的溶解度数据已得到广泛研究,为产品和工艺设计提供了至关重要的信息 (Yao 等,2010)。

作用机制

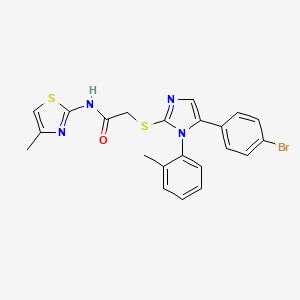

The mechanism of action of “N-(2-Phenylallyl)acrylamide” has been explored in various studies . Many targeted covalent inhibitors (TCIs) are designed to covalently react with a specific Cys residue on a target protein active site, irreversibly modifying the target and inhibiting its normal function. The electrophilic warhead most commonly used in this way is the acrylamide functional group .

安全和危害

The safety and hazards associated with “N-(2-Phenylallyl)acrylamide” have been documented . Acrylamide may polymerize violently when heated to its melting point 183°F (84°C), when exposed to ultraviolet light, or when exposed to strong bases (e.g., potassium or sodium hydroxide), or oxidizing agents (e.g., perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) .

未来方向

The future directions for “N-(2-Phenylallyl)acrylamide” research have been suggested . The development of an efficient and robust continuous flow process, allowing a safe and on-demand synthesis of acrylamides with high yield leads the way to a more sustainable chemistry . Also, various methods of reducing acrylamide levels in processed foods, focusing on thermal and nonthermal methods, have been examined .

属性

IUPAC Name |

N-(2-phenylprop-2-enyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-12(14)13-9-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHJZXLULTVDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(=C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Phenylallyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(Dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one](/img/structure/B2783969.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2783971.png)

![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)

![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)